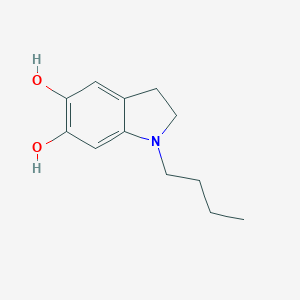
1-Butylindoline-5,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butylindoline-5,6-diol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a member of the indoline family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 1-Butylindoline-5,6-diol is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways. For example, it has been shown to activate the Nrf2/ARE pathway, which plays a key role in cellular defense against oxidative stress. Additionally, it has been suggested that 1-Butylindoline-5,6-diol may inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
1-Butylindoline-5,6-diol has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Butylindoline-5,6-diol in lab experiments is its low toxicity. It has been shown to have minimal adverse effects on cells and tissues, making it a safe compound to work with. However, one limitation of using 1-Butylindoline-5,6-diol is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-Butylindoline-5,6-diol. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and safety in preclinical and clinical settings. Another area of interest is its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 1-Butylindoline-5,6-diol and its potential interactions with other signaling pathways.
Synthesemethoden
1-Butylindoline-5,6-diol can be synthesized through a two-step process. The first step involves the reaction of indole with butyl bromide in the presence of a strong base such as potassium carbonate. The resulting product is 1-butylindole. In the second step, 1-butylindole is oxidized using an oxidizing agent such as potassium permanganate to yield 1-Butylindoline-5,6-diol.
Wissenschaftliche Forschungsanwendungen
1-Butylindoline-5,6-diol has been studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. In a study conducted by Zhang et al., 1-Butylindoline-5,6-diol was found to inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. demonstrated that 1-Butylindoline-5,6-diol has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
CAS-Nummer |
139721-22-5 |
|---|---|
Produktname |
1-Butylindoline-5,6-diol |
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-butyl-2,3-dihydroindole-5,6-diol |
InChI |
InChI=1S/C12H17NO2/c1-2-3-5-13-6-4-9-7-11(14)12(15)8-10(9)13/h7-8,14-15H,2-6H2,1H3 |
InChI-Schlüssel |
QFFLWFJPXWCDFQ-UHFFFAOYSA-N |
SMILES |
CCCCN1CCC2=CC(=C(C=C21)O)O |
Kanonische SMILES |
CCCCN1CCC2=CC(=C(C=C21)O)O |
Synonyme |
1H-Indole-5,6-diol, 1-butyl-2,3-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)
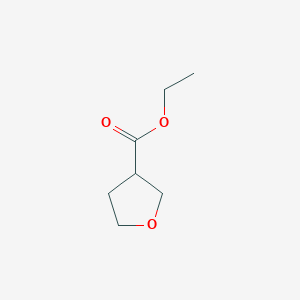
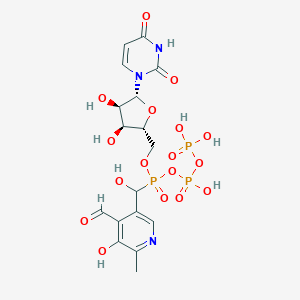
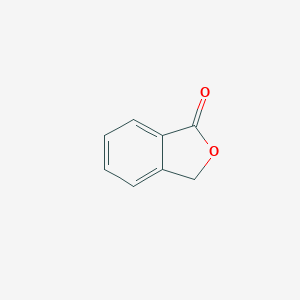
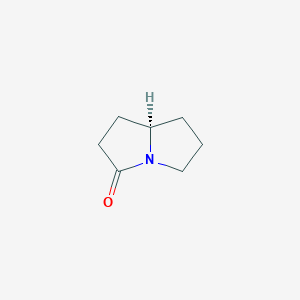
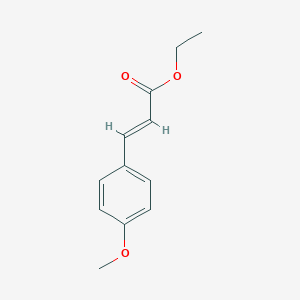
![2-[4-(5-Ethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B148364.png)
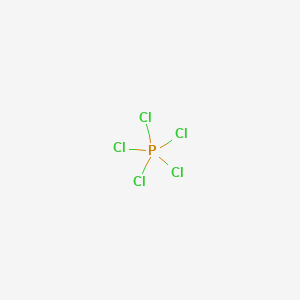
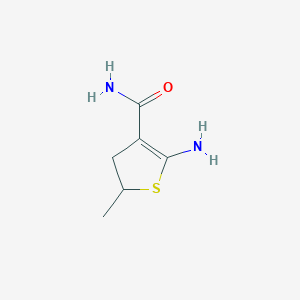
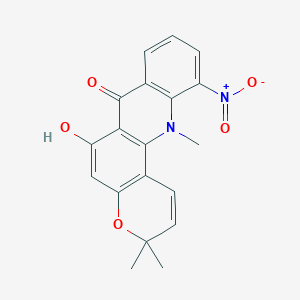
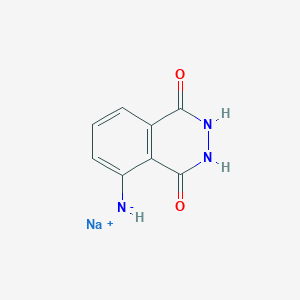
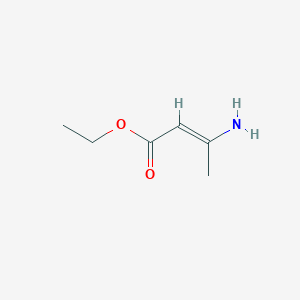
![(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-3-methyl-2-(2-methylpropoxycarbonylamino)butanoyl]amino]-3-phenylmethoxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-[4-[(4-bromophenyl)methoxycarbonyloxy]phenyl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B148390.png)
